Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate
Description
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is a quaternary ammonium compound featuring a pyridinium core with a butoxycarbonyl ester substituent at the 3-position, a methyl group at the 1-position, and a methyl sulfate counterion. This structure combines aromaticity, ionic character, and ester functionality, making it relevant in applications such as ionic liquids or synthetic intermediates. Key synthetic routes involve N-quaternization of pyridine derivatives using dimethyl sulfate, as demonstrated in poly(ionic liquid) (PIL) synthesis . Nuclear magnetic resonance (NMR) analysis confirms successful quaternization, with distinct peaks at 9.6 ppm (aromatic proton near pyridinium) and 4.2 ppm (methyl group attached to pyridinium) .
Properties
CAS No. |
68867-59-4 |
|---|---|
Molecular Formula |
C11H16NO2.CH3O4S C12H19NO6S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
butyl 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate |
InChI |
InChI=1S/C11H16NO2.CH4O4S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-5-6(2,3)4/h5-7,9H,3-4,8H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
PQXZEJDABLZLMP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C1=C[N+](=CC=C1)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the alkylation of pyridine with alkyl halides. For Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate, the synthesis can be achieved through the reaction of 3-(butoxycarbonyl)-1-methylpyridine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The key steps include the preparation of the pyridine derivative, followed by its alkylation with the appropriate alkylating agent. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridines.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives .
Scientific Research Applications
Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in green chemistry applications.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying biological redox reactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and as a phase transfer catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or other biomolecules, leading to inhibition or activation of biological pathways. In catalytic applications, it acts as an electrophile, facilitating various organic transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyridinium Derivatives
Key Observations :
Key Observations :
- The use of dimethyl sulfate for quaternization (target compound) results in incomplete conversion, leaving residual pyridine units in the product . In contrast, alkyl halides like methyl iodide typically achieve higher yields in quaternization .
- β-Carboline esters () exhibit variable yields, influenced by substituent electronic effects .
Physical and Chemical Properties
Table 3: Property Comparison
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